molecular formula C10H8BrNO2 B1142935 Ethyl 3-bromo-2-cyanobenzoate CAS No. 1261483-68-4

Ethyl 3-bromo-2-cyanobenzoate

Cat. No.: B1142935
CAS No.: 1261483-68-4
M. Wt: 254.08002
InChI Key:
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Description

Ethyl 3-bromo-2-cyanobenzoate is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of benzoic acid, where the hydrogen atoms at the 3rd and 2nd positions are replaced by a bromine atom and a cyano group, respectively. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-2-cyanobenzoate can be synthesized through several methods. One common method involves the bromination of ethyl 2-cyanobenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd position.

Another method involves the reaction of ethyl 3-bromo-2-nitrobenzoate with a reducing agent such as iron powder in the presence of hydrochloric acid (HCl) to convert the nitro group to a cyano group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-cyanobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ethyl ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Ethyl 3-amino-2-cyanobenzoate, ethyl 3-thio-2-cyanobenzoate.

    Reduction: Ethyl 3-bromo-2-aminobenzoate.

    Oxidation: 3-bromo-2-cyanobenzoic acid.

Scientific Research Applications

Ethyl 3-bromo-2-cyanobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new drugs, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-cyanobenzoate depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine and cyano groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Ethyl 3-bromo-2-cyanobenzoate can be compared with other similar compounds, such as:

    Ethyl 3-bromo-4-cyanobenzoate: Similar structure but with the cyano group at the 4th position.

    Ethyl 3-chloro-2-cyanobenzoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 3-bromo-2-nitrobenzoate: Similar structure but with a nitro group instead of a cyano group.

Uniqueness

This compound is unique due to the presence of both bromine and cyano groups, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

IUPAC Name

ethyl 3-bromo-2-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-2-14-10(13)7-4-3-5-9(11)8(7)6-12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYNTRQTQYSGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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